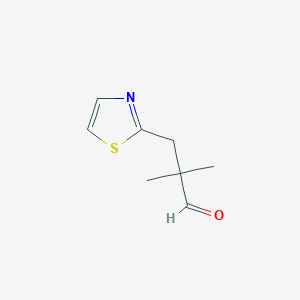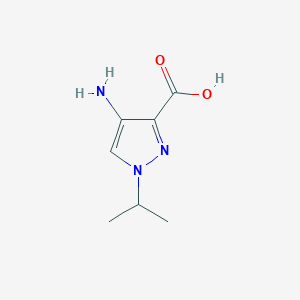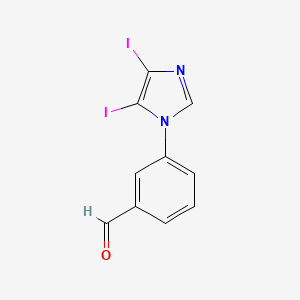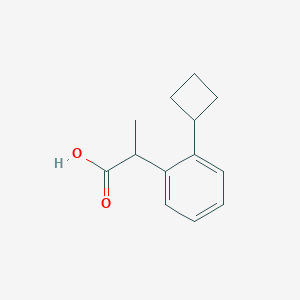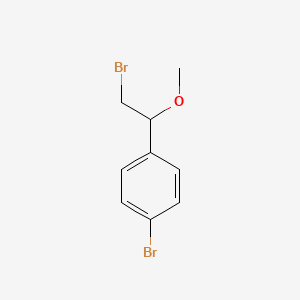
1-Bromo-4-(2-bromo-1-methoxyethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-(2-bromo-1-methoxyethyl)benzene is an organic compound with the molecular formula C9H10Br2O. It is a derivative of benzene, where the benzene ring is substituted with a bromo group and a 2-bromo-1-methoxyethyl group. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-4-(2-bromo-1-methoxyethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(2-methoxyethyl)benzene. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and catalysts. The reaction conditions are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-4-(2-bromo-1-methoxyethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromo groups can be substituted with other nucleophiles such as hydroxide (OH-), amines (NH2-), or alkoxides (RO-).
Oxidation Reactions: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromo groups can be reduced to form the corresponding hydrogenated compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products
Substitution: Formation of phenols, amines, or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrogenated benzene derivatives.
Applications De Recherche Scientifique
1-Bromo-4-(2-bromo-1-methoxyethyl)benzene is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: In the development of pharmaceutical compounds with potential therapeutic effects.
Material Science: As a precursor for the synthesis of polymers and advanced materials.
Biological Studies: In the study of enzyme interactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of 1-Bromo-4-(2-bromo-1-methoxyethyl)benzene involves its reactivity with various nucleophiles and electrophiles. The bromo groups act as leaving groups in substitution reactions, allowing the compound to form new bonds with nucleophiles. The methoxyethyl group can undergo oxidation or reduction, leading to the formation of different functional groups. These reactions are facilitated by the electronic properties of the benzene ring and the substituents .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Bromo-4-(2-methoxyethyl)benzene
- 1-Bromo-4-(2-bromoethyl)benzene
- 1-Bromo-4-(2-chloro-1-methoxyethyl)benzene
Uniqueness
1-Bromo-4-(2-bromo-1-methoxyethyl)benzene is unique due to the presence of both a bromo group and a 2-bromo-1-methoxyethyl group on the benzene ring. This combination of substituents provides distinct reactivity patterns and allows for diverse chemical transformations compared to similar compounds .
Propriétés
Formule moléculaire |
C9H10Br2O |
|---|---|
Poids moléculaire |
293.98 g/mol |
Nom IUPAC |
1-bromo-4-(2-bromo-1-methoxyethyl)benzene |
InChI |
InChI=1S/C9H10Br2O/c1-12-9(6-10)7-2-4-8(11)5-3-7/h2-5,9H,6H2,1H3 |
Clé InChI |
FKXYYZILHKUIOI-UHFFFAOYSA-N |
SMILES canonique |
COC(CBr)C1=CC=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-Amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]-(3-fluorophenyl)methanone](/img/structure/B13074863.png)
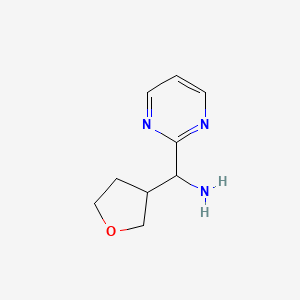

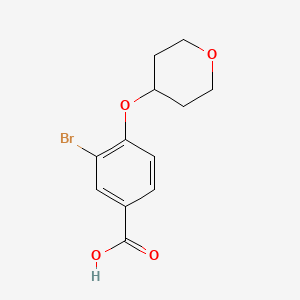
![tert-butyl (5S,6R)-6-hydroxy-1,4-diazabicyclo[3.2.1]octane-4-carboxylate](/img/structure/B13074889.png)
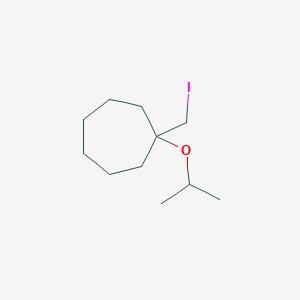
![5-(Pyridin-4-yl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13074893.png)
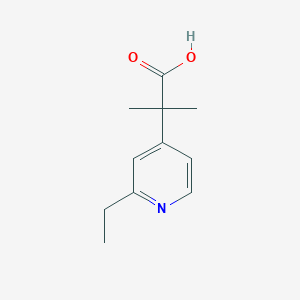
![2-(Bromomethyl)-2-ethoxy-3,3-dimethylbicyclo[2.2.1]heptane](/img/structure/B13074905.png)
